Mepanipyrim

Descripción

Propiedades

IUPAC Name |

4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWZNRJIBNXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042121 | |

| Record name | Mepanipyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110235-47-7 | |

| Record name | Mepanipyrim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepanipyrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepanipyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPANIPYRIM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPANIPYRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepanipyrim: A Technical Guide to its Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a synthetic fungicide belonging to the anilinopyrimidine class of chemicals, widely utilized in agriculture to control a range of phytopathogenic fungi, most notably Botrytis cinerea, the causative agent of gray mold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of Mepanipyrim. A key focus is its role in the inhibition of fungal protein secretion, a critical process for host invasion. This document also outlines potential mechanisms of fungal resistance and includes a conceptual experimental workflow for assessing its bioactivity.

Chemical Structure and Physicochemical Properties

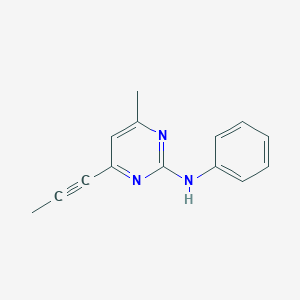

Mepanipyrim, with the IUPAC name 4-methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine, is characterized by a central pyrimidine (B1678525) ring substituted with a methyl group, a phenylamino (B1219803) group, and a propynyl (B12738560) group.[1] This distinct structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of Mepanipyrim

| Property | Value | Reference |

| IUPAC Name | 4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | [1] |

| CAS Number | 110235-47-7 | [1] |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 132.8 °C | |

| Water Solubility | 5.58 mg/L (at 20 °C) | |

| LogP (Octanol/Water) | 3.42 |

Mechanism of Action: Inhibition of Fungal Protein Secretion

The primary mode of action of Mepanipyrim is the disruption of protein secretion in susceptible fungi.[2] This is a crucial fungicidal mechanism as many phytopathogenic fungi, including Botrytis cinerea, secrete a cocktail of cell wall-degrading enzymes (CWDEs) to break down the host plant's physical barriers and facilitate invasion.[3][4]

Mepanipyrim has been shown to effectively inhibit the secretion of key CWDEs such as pectinases.[5] By preventing the release of these enzymes, Mepanipyrim effectively halts the pathogen's ability to penetrate host tissues, thereby preventing infection.

While the precise molecular target is still a subject of ongoing research, evidence also suggests that anilinopyrimidine fungicides may interfere with methionine biosynthesis.[2][6][7] However, the inhibition of protein secretion is considered the more direct and significant contributor to its fungicidal activity against pathogens like B. cinerea.

The following diagram illustrates the proposed mechanism of action of Mepanipyrim in inhibiting the fungal infection process.

Caption: Proposed mechanism of Mepanipyrim action against fungal pathogens.

Fungal Resistance to Mepanipyrim

The development of resistance to fungicides is a significant concern in agriculture. In the case of Mepanipyrim and other anilinopyrimidines, resistance in fungal populations, particularly B. cinerea, has been documented.[8][9] The primary mechanisms of resistance are believed to involve:

-

Target Site Modification: While the precise target is not fully elucidated, mutations in genes associated with mitochondrial function have been linked to anilinopyrimidine resistance.[10]

-

Overexpression of Efflux Pumps: Fungi can develop resistance by increasing the expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[8]

Understanding these resistance mechanisms is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Experimental Protocols

Conceptual Workflow for Assessing Mepanipyrim's Inhibition of Pectinase (B1165727) Secretion

This section outlines a conceptual experimental workflow to evaluate the inhibitory effect of Mepanipyrim on the secretion of pectinase by Botrytis cinerea.

Caption: Experimental workflow for pectinase inhibition assay.

General Method for Pectinase Activity Assay

-

Botrytis cinerea Culture: Inoculate spores of B. cinerea into a liquid medium containing pectin as the primary carbon source. This induces the production and secretion of pectinase.

-

Mepanipyrim Treatment: Introduce Mepanipyrim at a range of concentrations to different fungal cultures. Include a control group with no Mepanipyrim.

-

Incubation: Incubate the cultures for a set period (e.g., 48-72 hours) to allow for fungal growth and enzyme secretion.

-

Sample Collection: Separate the fungal mycelia from the liquid culture medium (filtrate) by centrifugation or filtration. The filtrate will contain the secreted enzymes.

-

Pectinase Activity Assay:

-

Prepare agar plates containing a pectin substrate.

-

Create wells in the agar and add a standardized volume of the culture filtrate to each well.

-

Incubate the plates to allow the pectinase to diffuse into the agar and degrade the pectin.

-

After incubation, flood the plates with a staining agent (e.g., ruthenium red or Congo red) that binds to intact pectin.

-

The areas where pectin has been degraded by the enzyme will appear as clear halos around the wells.

-

-

Quantification: Measure the diameter of the halos. A smaller halo in the Mepanipyrim-treated samples compared to the control indicates inhibition of pectinase secretion or activity. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀) of Mepanipyrim.[11]

Synthesis of Mepanipyrim

The synthesis of Mepanipyrim typically involves a multi-step chemical process. A general synthetic route is outlined below.[12]

Caption: General synthetic pathway for Mepanipyrim.

A common synthetic approach involves the initial reaction of a benzoguanidine salt with ethyl acetoacetate to form an anilinopyrimidinone intermediate. This intermediate is then reacted with phosphorus oxychloride to yield a 2-chloropyrimidine aniline. The final step involves a coupling reaction between the 2-chloropyrimidine aniline and an appropriate alkyne to introduce the propynyl group, resulting in the formation of Mepanipyrim.[12] The crude product is then purified, typically through recrystallization, to obtain the final crystalline solid.

Conclusion

Mepanipyrim is an effective fungicide with a well-characterized chemical structure and a primary mode of action centered on the inhibition of fungal protein secretion. Its ability to disrupt the release of cell wall-degrading enzymes makes it a valuable tool for the management of gray mold and other fungal diseases in a variety of crops. A thorough understanding of its mechanism of action, coupled with knowledge of potential resistance pathways, is essential for its judicious and sustainable use in agricultural settings and for the development of new and improved fungicidal agents. Further research to definitively identify its molecular target(s) will be invaluable for designing next-generation fungicides and for combating the ongoing challenge of fungal resistance.

References

- 1. Mepanipyrim | C14H13N3 | CID 86296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Possible methionine biosynthesis inhibition by pyrimidinamine fungicides (1994) | Petr Masner | 131 Citations [scispace.com]

- 3. A proteomic study of pectin-degrading enzymes secreted by Botrytis cinerea grown in liquid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Proteomic Study of Pectin Degrading Enzymes Secreted by Botrytis cinerea Grown in Liquid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity [frontiersin.org]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overexpression of Pectin Methylesterase Inhibitors in Arabidopsis Restricts Fungal Infection by Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104003944A - Preparation method of mepanipyrim - Google Patents [patents.google.com]

Mepanipyrim (CAS No. 110235-47-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim, an anilinopyrimidine fungicide, is a significant compound in agricultural science for its efficacy against a range of fungal pathogens, notably Botrytis cinerea (gray mold) and Venturia species (scab). This technical guide provides an in-depth analysis of Mepanipyrim, covering its physicochemical properties, synthesis, mechanism of action, analytical methodologies for its detection, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Chemical and Physical Properties

Mepanipyrim is chemically known as 4-methyl-N-phenyl-6-(1-propynyl)pyrimidin-2-amine.[1][2][3] Its fundamental properties are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | References |

| CAS Number | 110235-47-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃N₃ | [1][2][3] |

| Molecular Weight | 223.27 g/mol | [1][2][3] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 132.8 °C | |

| Boiling Point | 418.2 ± 47.0 °C (Predicted) | |

| Flash Point | 131 °C | |

| Vapor Pressure | 1.33 mPa at 20°C | |

| Water Solubility | 5.58 mg/L at 20°C | |

| LogP (Octanol-Water Partition Coefficient) | 3.280 |

Synthesis of Mepanipyrim

The synthesis of Mepanipyrim is a multi-step process that involves the formation of a pyrimidine (B1678525) ring followed by subsequent functionalization. While specific industrial synthesis protocols are proprietary, a general synthetic route can be outlined based on available chemical literature. The process typically begins with the condensation of a benzoguanidine salt with ethyl acetoacetate (B1235776) to form an anilinopyrimidinone intermediate. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride to yield a 2-chloropyrimidine (B141910) aniline (B41778) derivative. The final step involves a coupling reaction, often a Sonogashira or similar cross-coupling reaction, between the 2-chloropyrimidine aniline and an alkyne to introduce the propynyl (B12738560) group, yielding Mepanipyrim.

General Synthetic Scheme:

-

Formation of the Pyrimidinone Ring: Reaction of a benzoguanidine salt with ethyl acetoacetate.

-

Chlorination: Treatment of the resulting anilinopyrimidinone with a chlorinating agent like phosphorus oxychloride.

-

Alkyne Coupling: Cross-coupling reaction of the 2-chloropyrimidine aniline with a suitable alkyne.

Specific reaction conditions, including catalysts, solvents, temperatures, and yields, are crucial for optimizing this synthesis and are typically detailed in patented literature.

Mechanism of Action

Antifungal Activity

Mepanipyrim's primary application is as a fungicide. Its mode of action is multifaceted, with evidence pointing towards two main mechanisms: the inhibition of fungal enzyme secretion and the disruption of mitochondrial function.

Initially, it was proposed that anilinopyrimidine fungicides like Mepanipyrim inhibit the biosynthesis of methionine in fungi.[4] However, further research has indicated that this is likely a secondary effect. The primary mode of action is now believed to be the disruption of mitochondrial function.[4][5][6] This disruption leads to a cascade of cellular events, including the inhibition of the secretion of crucial cell-wall-degrading enzymes such as pectinases and cellulases, which are essential for the pathogen to infect the host plant.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Mepanipyrim | C14H13N3 | CID 86296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 6. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

Mepanipyrim's Mechanism of Action in Botrytis cinerea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of mepanipyrim, an anilinopyrimidine fungicide, against the economically significant plant pathogen Botrytis cinerea. The document synthesizes current scientific understanding, presenting key data, experimental methodologies, and visual representations of the fungicide's impact on fungal physiology and pathogenicity.

Core Antifungal Mechanisms

Mepanipyrim exerts its antifungal activity against Botrytis cinerea through a dual mechanism, primarily targeting methionine biosynthesis and secondarily inhibiting the secretion of crucial extracellular enzymes required for host invasion.

Inhibition of Methionine Biosynthesis

Inhibition of Extracellular Enzyme Secretion

A significant secondary mechanism of mepanipyrim is the inhibition of the secretion of hydrolytic enzymes, such as pectinases, cellulases, and proteinases.[6][7] These enzymes are critical for the breakdown of the plant cell wall, enabling the fungus to penetrate and colonize host tissues. By preventing the secretion of these virulence factors, mepanipyrim effectively hinders the pathogenic process.[7] Notably, this inhibitory effect on pectinase (B1165727) secretion has been observed to be more potent in younger mycelia of B. cinerea.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the efficacy of mepanipyrim against Botrytis cinerea.

Table 1: In Vitro Sensitivity of Botrytis cinerea to Mepanipyrim

| Parameter | Concentration/Value | Medium/Conditions | Reference |

| Mycelial Growth Inhibition | Incomplete even at 300 mg/L | Complex Media | [7] |

| MIC (Wild Type Isolates) | 0.1 - 3.0 mg a.i./liter | FGA-paper disc method | [7] |

| EC50 (Resistant Isolates) | 2.9 - 4.84 µg/mL | Mycelial Growth Inhibition | [8] |

| Pectinase Secretion Inhibition | 0.1 - 1.0 µg/mL | --- | [3] |

Table 2: In Vivo Efficacy of Mepanipyrim against Botrytis cinerea

| Host | Application Rate | Efficacy | Reference |

| Strawberry Fruits | 50 mg a.i./liter | 100% control of sensitive strains | [7] |

| Strawberry Fruits | 200 mg a.i./liter | No efficacy against resistant isolates | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of mepanipyrim's effects on Botrytis cinerea.

Fungal Isolate Culture and Spore Production

-

Culture Maintenance: Isolates of B. cinerea are cultured on potato-dextrose agar (B569324) (PDA) slants at 20°C in the dark for 4 days and subsequently stored at 4°C.[7]

-

Spore Production: To induce sporulation, 4-day-old cultures on PDA plates are illuminated with near-ultraviolet light for 2-3 days at 20°C.[7] Spores are harvested by gently scraping the surface of the culture in sterile water. The resulting suspension is filtered through glass wool to remove mycelial fragments.[9]

In Vitro Sensitivity Testing: FGA-Paper Disc Method

This method is utilized to determine the minimum inhibitory concentration (MIC) of mepanipyrim against B. cinerea isolates.

-

A filter paper disc is impregnated with a known concentration of mepanipyrim.

-

The disc is placed on a fungal growth agar (FGA) plate previously inoculated with the test isolate.

-

Plates are incubated, and the diameter of the inhibition zone is measured to determine the MIC.

-

This method is considered more reliable than mycelial growth tests on complex media for evaluating sensitivity to mepanipyrim.[7]

In Vivo Assay on Strawberry Fruits

This protocol assesses the protective efficacy of mepanipyrim against B. cinerea infection on a host.

-

Surface-sterilized strawberry fruits are sprayed with a series of mepanipyrim concentrations (e.g., 0, 50, 100, and 200 mg a.i. per liter).[7]

-

After air-drying, the fruits are inoculated with a spore suspension of B. cinerea (e.g., 10^5 spores/ml).[7]

-

The inoculated fruits are incubated in a high-humidity chamber at 20°C for 5 days.[7]

-

The number of infected fruits is counted to determine the control efficacy of the fungicide.[7]

Pectinase Secretion Inhibition Assay

-

B. cinerea is cultured in a liquid medium that induces the secretion of pectinases.

-

Mepanipyrim is added to the culture at various concentrations.

-

After a defined incubation period, the culture filtrate is collected.

-

The activity of pectinase in the filtrate is measured using a suitable enzymatic assay, for example, by quantifying the release of reducing sugars from a pectin (B1162225) substrate.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms of action and experimental workflows.

Caption: Dual mechanism of action of mepanipyrim in Botrytis cinerea.

Caption: General experimental workflow for evaluating mepanipyrim efficacy.

Resistance to Mepanipyrim

The development of resistance to anilinopyrimidine fungicides, including mepanipyrim, is a significant concern in disease management.[7] Cross-resistance among anilinopyrimidine fungicides like mepanipyrim, pyrimethanil (B132214), and cyprodinil (B131803) has been documented.[8][10] While the precise molecular mechanisms of mepanipyrim resistance are not fully elucidated in the provided context, multi-drug resistance (MDR) phenotypes, potentially mediated by the overexpression of ATP-binding cassette (ABC) transporters, have been identified as a resistance mechanism for this class of fungicides in B. cinerea.[11] Isolates with resistance to mepanipyrim have shown significantly reduced sensitivity in both in vitro and in vivo assays.[7][8]

Conclusion

Mepanipyrim presents a robust defense against Botrytis cinerea by targeting fundamental fungal processes. Its primary action of inhibiting methionine biosynthesis, coupled with the secondary effect of preventing the secretion of cell wall degrading enzymes, creates a powerful two-pronged attack on the pathogen. Understanding these mechanisms, along with the potential for resistance development, is crucial for the strategic deployment of mepanipyrim in integrated pest management programs and for the development of novel antifungal agents. Further research into the specific enzymatic targets and the molecular basis of resistance will provide deeper insights and inform future fungicide design.

References

- 1. Possible methionine biosynthesis inhibition by pyrimidinamine fungicides (1994) | Petr Masner | 131 Citations [scispace.com]

- 2. Botrytis cinerea — history of chemical control and novel fungicides for its management | Semantic Scholar [semanticscholar.org]

- 3. Effect of mepanipyrim on uptake of various substrates and macromolecular biosyntheses in Botrytis cinerea | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of methionine biosynthesis in Botrytis cinerea by the anilinopyrimidine fungicide pyrimethanil [agris.fao.org]

- 5. Effect of mepanipyrim on uptake of various substrates and macromolecular biosyntheses in Botrytis cinerea. [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring for the Resistance of Botrytis cinerea Causing Gray Mold Against Mepanipyrim -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 11. Mechanisms of resistance to fungicides in field strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Mepanipyrim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for Mepanipyrim (N-(4-methyl-6-(1-propynyl)pyrimidin-2-yl)aniline), a significant anilinopyrimidine fungicide. The document outlines the key chemical transformations, intermediate compounds, and reaction conditions, drawing from established synthetic methodologies in heterocyclic chemistry.

Overview of the Synthetic Strategy

The synthesis of Mepanipyrim is primarily achieved through a convergent approach, centering on the construction of the substituted pyrimidine (B1678525) ring and the subsequent formation of the aniline (B41778) linkage. The most common and industrially viable pathway involves the condensation of a β-diketone or a related synthon with a guanidine (B92328) derivative to form the core pyrimidine heterocycle. This is followed by the introduction of the propynyl (B12738560) group and finally, the nucleophilic substitution with aniline.

The Core Synthesis Pathway

The synthesis of Mepanipyrim can be dissected into three key stages:

-

Formation of the Pyrimidine Core: The synthesis commences with the construction of the 4,6-disubstituted pyrimidine ring.

-

Introduction of the Propynyl Group: A key functional group for the biological activity of Mepanipyrim, the 1-propynyl moiety, is introduced onto the pyrimidine scaffold.

-

Aniline Condensation: The final step involves the formation of the C-N bond between the pyrimidine ring and aniline.

A detailed schematic of this pathway is presented below:

Figure 1: General synthetic pathways to Mepanipyrim.

Experimental Protocols

The following sections provide a generalized experimental protocol for the key steps in the synthesis of Mepanipyrim, based on established chemical literature for the synthesis of anilinopyrimidines.[1]

Synthesis of 2-Anilino-4-methyl-6-(1-propynyl)pyrimidine (Mepanipyrim) via Phenylguanidine Condensation

This one-pot synthesis represents an efficient route to Mepanipyrim.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pent-3-yn-2-one | 82.10 | 8.21 g | 0.10 |

| Phenylguanidine Nitrate (B79036) | 198.18 | 19.82 g | 0.10 |

| Sodium Ethoxide | 68.05 | 6.81 g | 0.10 |

| Ethanol (B145695) | 46.07 | 200 mL | - |

Procedure:

-

To a stirred solution of sodium ethoxide (0.10 mol) in absolute ethanol (150 mL) at room temperature, phenylguanidine nitrate (0.10 mol) is added portion-wise.

-

The mixture is stirred for 30 minutes to ensure the formation of free phenylguanidine.

-

Pent-3-yn-2-one (0.10 mol) dissolved in ethanol (50 mL) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford Mepanipyrim as a solid.

Quantitative Data Summary:

| Step | Product | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Mepanipyrim | Pent-3-yn-2-one, Phenylguanidine | Sodium Ethoxide | Ethanol | Reflux (approx. 78) | 6-8 | 75-85 |

Alternative Synthesis via a Chloropyrimidine Intermediate

This two-step approach involves the initial synthesis of a chloropyrimidine intermediate followed by nucleophilic substitution with aniline.

Step 1: Synthesis of 4-Methyl-6-(1-propynyl)-2-chloropyrimidine

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Hydroxy-6-methyl-2-(1-propynyl)pyrimidine | 162.18 |

| Phosphorus Oxychloride (POCl₃) | 153.33 |

| N,N-Dimethylaniline | 121.18 |

Procedure:

-

A mixture of 4-hydroxy-6-methyl-2-(1-propynyl)pyrimidine and a catalytic amount of N,N-dimethylaniline in excess phosphorus oxychloride is heated at reflux for 3-4 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with dichloromethane, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated to give the crude 4-methyl-6-(1-propynyl)-2-chloropyrimidine.

Step 2: Synthesis of Mepanipyrim

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Methyl-6-(1-propynyl)-2-chloropyrimidine | 180.62 |

| Aniline | 93.13 |

| Potassium Carbonate | 138.21 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

A mixture of 4-methyl-6-(1-propynyl)-2-chloropyrimidine, aniline, and potassium carbonate in DMF is heated at 100-120 °C for 4-6 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol to yield pure Mepanipyrim.

Quantitative Data Summary:

| Step | Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2a | 4-Methyl-6-(1-propynyl)-2-chloropyrimidine | 4-Hydroxy-6-methyl-2-(1-propynyl)pyrimidine | POCl₃, N,N-Dimethylaniline | - | Reflux (approx. 105) | 3-4 | 80-90 |

| 2b | Mepanipyrim | 4-Methyl-6-(1-propynyl)-2-chloropyrimidine, Aniline | K₂CO₃ | DMF | 100-120 | 4-6 | 85-95 |

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product can be visualized as follows:

Figure 2: General workflow for the synthesis and purification of Mepanipyrim.

Conclusion

The synthesis of Mepanipyrim is a well-established process in agrochemical research and manufacturing. The choice between a one-pot condensation and a two-step approach involving a chloropyrimidine intermediate often depends on factors such as the availability of starting materials, scalability, and desired purity. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis of Mepanipyrim and related anilinopyrimidine fungicides. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

Toxicological Profile of Mepanipyrim in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Mepanipyrim in rats, drawing from a range of toxicological studies. Mepanipyrim, an anilinopyrimidine fungicide, has been evaluated for its potential adverse effects across various endpoints, including acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

Mepanipyrim exhibits a range of toxicological effects in rats, with the liver and kidneys being the primary target organs. The major adverse effects observed include hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight.[1][2] Notably, Mepanipyrim induces a fatty liver in rats, a phenomenon linked to the inhibition of very low density lipoprotein (VLDL) transport. While there is evidence of carcinogenicity in female rats at high doses, Mepanipyrim has not been found to be genotoxic, reproductively toxic, or teratogenic in rats.[1][2]

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the quantitative data from key toxicological studies of Mepanipyrim in rats.

Table 1: Acute Toxicity

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | >2000 mg/kg bw | [Data not publicly available, value is a common limit dose] |

| Acute Neurotoxicity | Rat | Oral | NOAEL | 400 mg/kg bw | [1][3] |

Table 2: Repeated Dose Toxicity

| Study Duration | Species | Key Findings | NOAEL | LOAEL | Reference |

| 13-week | Rat | Fatty vacuolation in perilobular hepatocytes, changes in serum-lipid concentrations. | - | >200 ppm in diet | [4] |

| 90-day | Rat | Increased total bilirubin, alkaline phosphatase, fatty liver changes, decreased food efficiency. | - | 109/120 mg/kg/day (M/F) |

Table 3: Chronic Toxicity and Carcinogenicity

| Study Type | Species | Key Findings | NOAEL | LOAEL | Reference |

| 2-Year Combined Chronic/Carcinogenicity | Rat | Hepatocellular hypertrophy, hepatocellular degeneration, increased kidney weight. Increased incidence of hepatocellular adenomas in females. | 7.34 mg/kg bw/day | - | [1] |

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Key Findings | NOAEL | LOAEL | Reference |

| Two-Generation Reproductive Toxicity | Rat | Increased incidence of centrilobular hepatocytic fatty vacuolation in offspring. | 3.62 mg/kg bw/day (reproduction) | 10.9 mg/kg bw/day | [1] |

| Developmental Toxicity | Rat | No evidence of teratogenicity. | 750 mg/kg bw/day (maternal) | - |

Table 5: Genotoxicity

| Assay Type | System | Result | Reference |

| In vivo and in vitro battery | - | Negative | [1][2] |

Note: Specific details of the genotoxicity test battery are not publicly available, but regulatory summaries conclude no evidence of genotoxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are typically followed for regulatory submissions.

Two-Year Combined Chronic Toxicity/Carcinogenicity Study (Following OECD 453)

-

Test Species: Rat (specific strain not publicly available).

-

Administration: Mepanipyrim was administered orally, likely through the diet.

-

Dose Levels: At least three dose levels and a concurrent control group were used. The specific dose levels are not publicly available, but the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 7.34 mg/kg bw/day.[1]

-

Duration: The study duration was two years.

-

Observations: Animals were observed for clinical signs of toxicity, and body weight and food consumption were recorded. Hematology and clinical chemistry parameters were evaluated at interim periods and at termination.

-

Pathology: A full necropsy was performed on all animals. A comprehensive histopathological examination of a wide range of tissues and organs from control and high-dose animals was conducted. Target organs and any observed lesions were also examined in the lower-dose groups.

Two-Generation Reproductive Toxicity Study (Following OECD 416)

-

Test Species: Rat (specific strain not publicly available).

-

Administration: Oral administration, likely via diet.

-

Dose Levels: Multiple dose levels were administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring were then exposed to the same doses and mated to produce the second generation (F2).

-

Endpoints Evaluated:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any clinical abnormalities.

-

-

Key Findings: The NOAEL for reproduction was 3.62 mg/kg bw/day, with the Lowest-Observed-Adverse-Effect Level (LOAEL) of 10.9 mg/kg bw/day based on an increased incidence of centrilobular hepatocytic fatty vacuolation in the offspring.[1]

Prenatal Developmental Toxicity Study (Following OECD 414)

-

Test Species: Rat (specific strain not publicly available).

-

Administration: Oral gavage to pregnant females during the period of organogenesis.

-

Dose Levels: At least three dose levels and a concurrent control.

-

Observations: Dams were observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), the uterus was examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

-

Key Findings: No teratogenic effects were observed in rats. The maternal NOAEL was 750 mg/kg bw/day.

Genotoxicity Assays (Standard Battery)

-

A bacterial reverse mutation test (Ames test): To detect gene mutations.

-

An in vitro mammalian cell chromosomal aberration test or micronucleus test: To detect chromosomal damage.

-

An in vivo mammalian erythrocyte micronucleus test: To assess chromosomal damage in a whole animal system.

Mandatory Visualizations

Signaling Pathways

Mepanipyrim's toxicity in rats is linked to at least two key signaling pathways: the inhibition of Very Low-Density Lipoprotein (VLDL) transport in hepatocytes, leading to fatty liver, and the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies relevant to the assessment of Mepanipyrim.

References

Mepanipyrim's Mode of Action Against Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide widely utilized for the control of various phytopathogenic fungi, most notably Botrytis cinerea (the causative agent of grey mould) and Venturia spp. (scab). As a member of the Fungicide Resistance Action Committee (FRAC) Group 9, its mode of action has been a subject of extensive research. Historically, its efficacy was attributed to two primary mechanisms: the inhibition of methionine biosynthesis and the suppression of extracellular enzyme secretion. However, recent genetic and molecular studies have reshaped this understanding, pointing towards mitochondrial dysfunction as the primary mode of action, with the previously observed effects being critical downstream consequences. This guide provides an in-depth analysis of the current understanding of mepanipyrim's mechanism, presents available quantitative data, details key experimental protocols, and visualizes the involved pathways and workflows.

Primary Mode of Action: Mitochondrial Dysfunction

These findings suggest that mepanipyrim interferes with essential mitochondrial processes, such as energy metabolism or the transport of molecules across the mitochondrial membrane.[4] For instance, one study identified a mutation (E407K) in the Bcmdl1 gene, which encodes a mitochondrial ABC transporter, as a source of resistance in B. cinerea.[4] Disruption of this gene led to reduced ATP production in the presence of an AP fungicide, directly linking the fungicide's action to energy metabolism.[4] Therefore, the inhibition of methionine biosynthesis and protein secretion are now understood as secondary, downstream effects resulting from this primary disruption of mitochondrial activity.

Downstream Effects

Inhibition of Methionine Biosynthesis

A well-documented effect of mepanipyrim is the inhibition of methionine biosynthesis.[5] This was initially considered a primary mode of action because the fungistatic effects of the chemical could be reversed by supplying exogenous methionine to the growth medium.[6][7] The pathway involves several enzymatic steps, and early studies suggested that cystathionine (B15957) β-lyase might be the specific target.[4][8] However, subsequent enzymatic assays showed only weak inhibition of this enzyme, and no resistance-conferring mutations were found in its corresponding gene, casting doubt on it being the primary site of action.[4][8] It is now understood that the energy-intensive process of amino acid synthesis is likely impaired due to the ATP deficit caused by mitochondrial dysfunction.

Inhibition of Extracellular Enzyme Secretion

Mepanipyrim effectively inhibits the secretion of fungal hydrolytic enzymes, such as pectinases, cellulases, and proteases.[1][3] These enzymes are crucial virulence factors, as they are required by the pathogen to degrade the host's plant cell walls, enabling invasion and nutrient acquisition.[9] The inhibition of protein secretion is a logical consequence of mitochondrial disruption, as the entire process—from protein synthesis and folding in the endoplasmic reticulum to transport through the Golgi apparatus and final exocytosis—is highly dependent on a steady supply of ATP.[10][11] By cutting off the energy supply, mepanipyrim effectively halts the pathogen's ability to deploy these critical infection tools.

Quantitative Data

The efficacy of mepanipyrim is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50). These values can vary based on the fungal species, isolate sensitivity, and specific assay conditions.

| Parameter | Fungal Isolate(s) | Value (mg/L or µg/mL) | Assay Type | Reference |

| EC50 | Botrytis cinerea (sensitive strains) | 0.01 - 0.07 mg/L | Mycelial Growth | [1] |

| MIC | Botrytis cinerea (sensitive, wild type) | 0.3 mg/L | Mycelial Growth | [1] |

| MIC | Botrytis cinerea (resistant isolates) | > 100 mg/L | Mycelial Growth | [1] |

| MIC Baseline | B. cinerea (420 wild isolates) | 0.1 - 3.0 mg/L | Mycelial Growth | [1] |

Experimental Protocols

Protocol: Fungal Mycelial Growth Inhibition Assay (Poisoned Agar)

This protocol is used to determine the EC50 and MIC values of mepanipyrim against a fungal pathogen like B. cinerea.

Materials:

-

Potato Dextrose Agar (B569324) (PDA) or a defined minimal medium.

-

Mepanipyrim stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile petri dishes (9 cm diameter).

-

Actively growing culture of the fungal pathogen.

-

Sterile cork borer (5-7 mm diameter).

-

Incubator set to the optimal growth temperature (e.g., 22-25°C).

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent control.

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool to 50-55°C in a water bath.

-

Fungicide Dilution: Prepare a series of mepanipyrim dilutions. For a final volume of 20 mL of agar per plate, add the appropriate volume of mepanipyrim stock or a subsequent dilution to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Add an equivalent volume of DMSO to the control plates.

-

Plate Pouring: Add the fungicide or DMSO to the molten agar, vortex gently but thoroughly, and immediately pour into sterile petri dishes. Allow the plates to solidify completely. Prepare at least three replicate plates per concentration.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture.[12] Place the plug, mycelium-side down, in the center of each prepared agar plate.[13]

-

Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at set time points (e.g., daily for 3-5 days), until the colony on the control plate reaches the edge of the dish.[13]

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value. The MIC is the lowest concentration that completely inhibits visible mycelial growth.

Protocol: Extracellular Pectinase (B1165727) Activity Assay

This protocol measures the effect of mepanipyrim on the secretion of pectin-degrading enzymes.

Materials:

-

Liquid culture medium supplemented with pectin (B1162225) as the sole carbon source (e.g., 0.5% w/v polygalacturonic acid).

-

Mepanipyrim stock solution.

-

Spore suspension of the fungal pathogen (e.g., 1x10^6 spores/mL).

-

Shaking incubator.

-

Spectrophotometer.

-

Reagents for detecting reducing sugars (e.g., DNS method) or a turbidity-based assay kit.[14]

Procedure:

-

Fungal Culture: Inoculate flasks containing the liquid pectin medium with the fungal spore suspension. Add mepanipyrim at various concentrations to the treatment flasks. Include a no-fungicide control.

-

Incubation: Incubate the flasks in a shaking incubator (e.g., 200 rpm at 24°C) for a period sufficient for enzyme production (e.g., 2-4 days).[9]

-

Sample Collection: Aseptically collect an aliquot of the culture medium.

-

Supernatant Separation: Centrifuge the aliquot to pellet the mycelia. The resulting supernatant contains the secreted extracellular enzymes.

-

Enzyme Activity Measurement (Turbidity Method Example): [14] a. Prepare a reaction mixture by adding a defined volume of the culture supernatant (enzyme source) to a pectin substrate solution. b. Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes). c. Stop the reaction and add a detection reagent that forms a turbid complex with the remaining (unhydrolyzed) pectin. d. Measure the turbidity at OD600nm. Higher pectinase activity results in less remaining pectin and therefore lower turbidity.

-

Analysis: Compare the enzyme activity in the mepanipyrim-treated samples to the untreated control to determine the percentage of inhibition.

Protocol: Methionine Reversal Assay

This assay demonstrates that mepanipyrim's inhibitory effect can be overcome by an external supply of methionine, supporting the hypothesis that it interferes with methionine biosynthesis.

Materials:

-

Defined fungal minimal medium (MM) agar, lacking amino acids.

-

Mepanipyrim stock solution.

-

L-methionine stock solution (sterile-filtered).

-

Sterile petri dishes, fungal culture, cork borer, and incubator.

Procedure:

-

Plate Preparation: a. Prepare MM agar and cool to 50-55°C. b. Create four sets of plates (in triplicate): i. Control: MM agar only. ii. Mepanipyrim: MM agar + mepanipyrim at an inhibitory concentration (e.g., near the EC50 or MIC value). iii. Methionine: MM agar + L-methionine (e.g., 100 µM). iv. Mepanipyrim + Methionine: MM agar + mepanipyrim (same concentration as ii) + L-methionine (same concentration as iii).

-

Inoculation: Inoculate all plates with a central mycelial plug as described in Protocol 5.1.

-

Incubation & Data Collection: Incubate the plates and measure colony diameters over several days.

-

Analysis: Compare the fungal growth across the four conditions. The expected result is that growth will be robust in the control and methionine-only plates, severely restricted in the mepanipyrim-only plate, and restored (or "rescued") in the plate containing both mepanipyrim and methionine.[6] This demonstrates that bypassing the inhibited biosynthetic pathway restores fungal growth.

Conclusion

The scientific understanding of mepanipyrim's mode of action has evolved from a dual-target hypothesis to a more integrated model centered on mitochondrial dysfunction. While the inhibition of methionine biosynthesis and the blockage of extracellular enzyme secretion are undeniable and critical effects of the fungicide, they are best understood as downstream consequences of a primary disruption in cellular energy production. For researchers and drug development professionals, this refined understanding is crucial. It highlights the mitochondria as a key target for novel antifungal development and underscores the importance of investigating resistance mechanisms at the genetic level, particularly within genes associated with mitochondrial function. Future research should focus on identifying the precise molecular target within the mitochondria to further illuminate the action of this important class of fungicides.

References

- 1. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 2. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of Unconventional Protein Secretion by Saccharomyces cerevisiae and other Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new methionine antagonist that has antifungal activity: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANTAGONISM OF METHIONINE IN AMINOSALICYLATE-INHIBITION OF MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Proteomic Study of Pectin Degrading Enzymes Secreted by Botrytis cinerea Grown in Liquid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mepanipyrim, a new fungicide, inhibits intracellular transport of very low density lipoprotein in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of protein secretion by abrogating receptor–coat interactions during ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

Mepanipyrim's Impact on VLDL Transport in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepanipyrim, a fungicide, has been identified as an inhibitor of very-low-density lipoprotein (VLDL) transport in hepatocytes. This technical guide provides a comprehensive overview of the current understanding of mepanipyrim's effects, drawing from key research findings. The document details the inhibitory mechanism, presents available quantitative data, outlines relevant experimental protocols, and visualizes the affected cellular pathways. The central finding is that mepanipyrim disrupts the secretion of VLDL from the Golgi apparatus, leading to an accumulation of VLDL within this organelle and contributing to the development of fatty liver. The proposed mechanism for this disruption is a qualitative alteration of the VLDL particles, including changes to their apolipoprotein composition and lipidation state.

Introduction to VLDL Transport in Hepatocytes

Very-low-density lipoproteins are complex particles assembled in the liver that are crucial for transporting triglycerides and cholesterol to peripheral tissues. The biogenesis and secretion of VLDL is a multi-step process:

-

Assembly in the Endoplasmic Reticulum (ER): Apolipoprotein B (ApoB) is synthesized and co-translationally lipidated with triglycerides, cholesterol esters, and phospholipids, a process facilitated by the microsomal triglyceride transfer protein (MTP). This forms a nascent VLDL particle.

-

Transport to the Golgi Apparatus: Nascent VLDL particles are transported from the ER to the Golgi apparatus in COPII-coated vesicles.

-

Maturation in the Golgi Apparatus: Within the Golgi, VLDL particles undergo further lipidation and modification, reaching their mature size and composition.

-

Secretion: Mature VLDL particles are packaged into secretory vesicles that bud off from the trans-Golgi network, traffic to the plasma membrane, and are released from the hepatocyte via exocytosis.

Disruption of any of these steps can lead to hepatic steatosis (fatty liver) and dyslipidemia.

Mepanipyrim's Effect on VLDL Transport: The Core Mechanism

Research indicates that mepanipyrim's primary effect on hepatocytes is the inhibition of intracellular VLDL transport at the late stages of the secretory pathway. Specifically, mepanipyrim blocks the transport of mature VLDL particles from the Golgi apparatus to the cell surface for secretion.[1] This leads to an accumulation of VLDL within the Golgi, particularly in the secretory vacuoles.[1]

The proposed, though not yet quantitatively detailed, mechanism for this inhibition is a mepanipyrim-induced qualitative change in the VLDL particles themselves. These changes are thought to involve:

-

Alteration of Apoprotein Composition: The specific apolipoproteins associated with the VLDL particle may be altered, affecting its recognition by transport machinery.

-

Insufficient Lipidation: The final lipidation steps within the Golgi may be incomplete, resulting in improperly formed VLDL particles that are not competent for secretion.[1]

Importantly, studies have shown that mepanipyrim does not affect the microtubule network or intracellular ATP levels, suggesting the transport defect is not due to a general disruption of the cytoskeleton or cellular energy depletion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of mepanipyrim.

Table 1: In Vivo Effects of Mepanipyrim on Rat Liver

| Parameter | Treatment Group | Observation | Reference |

| Mepanipyrim in Diet | 4,000 ppm for 4 days | Induction of fatty liver | [1] |

| VLDL Accumulation | Mepanipyrim-treated | VLDL accumulation in the Golgi apparatus, especially in secretory vacuoles | [1] |

| Density of VLDL-loaded Secretory Vacuoles | Mepanipyrim-treated | Increased density compared to control | [1] |

Table 2: In Vitro Effects of Mepanipyrim on Cultured Rat Hepatocytes

| Parameter | Treatment Condition | Duration | Observation | Reference |

| Mepanipyrim Concentration | 25 µg/ml | 2 hours | VLDL accumulation in the Golgi apparatus | [1] |

| C6-NBD-ceramide Transport | Mepanipyrim-treated | - | Inhibition of transport from the Golgi to the cell surface | [1] |

| Microtubule Network | Mepanipyrim-treated | - | No effect observed | [1] |

| Intracellular ATP Level | Mepanipyrim-treated | - | No change observed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of mepanipyrim on VLDL transport.

Primary Rat Hepatocyte Culture

-

Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.

-

Plating: Cells are plated on collagen-coated culture dishes in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

-

Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed regularly to ensure cell viability and function.

In Vitro Mepanipyrim Treatment

-

Preparation: A stock solution of mepanipyrim is prepared in a suitable solvent (e.g., DMSO).

-

Treatment: The culture medium is replaced with a fresh medium containing the desired concentration of mepanipyrim (e.g., 25 µg/ml). A vehicle control (medium with the solvent alone) is run in parallel.

-

Incubation: Cells are incubated for the specified duration (e.g., 2 hours).

Visualization of VLDL Accumulation (Electron Microscopy)

-

Fixation: Hepatocytes (from culture or liver tissue) are fixed with glutaraldehyde.

-

Post-fixation: Samples are post-fixed with osmium tetroxide.

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) and embedded in resin.

-

Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.

-

Imaging: Sections are examined using a transmission electron microscope to visualize the subcellular localization of VLDL particles.

C6-NBD-Ceramide Transport Assay

This assay is used to assess the transport of lipids from the Golgi apparatus to the plasma membrane.

-

Labeling: Cultured hepatocytes are incubated with C6-NBD-ceramide, a fluorescent lipid analog that selectively stains the Golgi apparatus.

-

Chase: After labeling, the cells are washed and incubated in a fresh medium (with or without mepanipyrim) to allow for the transport of the fluorescent lipid.

-

Imaging: The intracellular distribution of the C6-NBD-ceramide is monitored over time using fluorescence microscopy. Inhibition of transport is observed as a retention of the fluorescent signal in the Golgi region.

Immunofluorescence for Microtubule Network Analysis

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-tubulin.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Imaging: The microtubule network is visualized using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the normal VLDL transport pathway, the proposed mechanism of mepanipyrim-induced inhibition, and a typical experimental workflow.

Figure 1. Normal VLDL Transport Pathway in Hepatocytes.

References

The Initial Discovery and Development of Mepanipyrim: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a broad-spectrum anilinopyrimidine fungicide, developed for the control of a variety of phytopathogenic fungi, most notably gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). Its discovery was the result of extensive structure-activity relationship (SAR) studies on 2-anilinopyrimidine derivatives. The primary mode of action of Mepanipyrim is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development. Additionally, it has been shown to impede the secretion of fungal enzymes essential for host tissue penetration and infection. This technical guide provides a comprehensive overview of the initial discovery, synthesis, fungicidal activity, and mechanism of action of Mepanipyrim, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Discovery and Structural Optimization

The development of Mepanipyrim, with the development code KIF-3535, originated from systematic research into the fungicidal properties of 2-anilinopyrimidine compounds.[1] The core structure was optimized through targeted chemical synthesis and subsequent bioassays to identify the most potent derivatives against Botrytis cinerea.

Structure-Activity Relationship (SAR) Studies

The foundational SAR studies revealed several key structural requirements for the fungicidal activity of 2-anilinopyrimidines[1]:

-

Anilino Ring: Any substitution on the anilinobenzene ring resulted in a significant decrease in fungicidal activity.

-

Pyrimidine (B1678525) Ring (5-position): Substitution at the 5-position of the pyrimidine ring was found to be detrimental to its efficacy.

-

Pyrimidine Ring (4- and 6-positions): A range of substituents, including chloro, methoxy, methylamino, methyl, and 1-propynyl groups, were well-tolerated at the 4- and 6-positions.

Through this systematic approach, the combination of a methyl group at one position and a 1-propynyl group at the other on the pyrimidine ring proved to be the most effective. This led to the selection of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine, later given the common name Mepanipyrim, for further development due to its excellent fungicidal activity and lack of significant phytotoxicity.[1]

Fungicidal Spectrum and Efficacy

Mepanipyrim exhibits a high level of activity against a range of economically important plant pathogens. Its efficacy has been quantified through numerous in vitro and in vivo studies.

In Vitro Fungicidal Activity

The in vitro activity of Mepanipyrim is typically assessed by determining the effective concentration required to inhibit 50% of mycelial growth (EC50).

| Fungal Pathogen | Common Name | EC50 (mg/L) | Reference(s) |

| Botrytis cinerea | Gray Mold | 0.01 - 0.07 | [2] |

| Venturia inaequalis | Apple Scab | 0.1 - 1.0 (for anilinopyrimidines) | [3][4][5] |

| Sclerotinia sclerotiorum | White Mold | Not specified in searches | |

| Alternaria alternata | Alternaria Leaf Spot | Not specified in searches |

Note: Data for Sclerotinia sclerotiorum and Alternaria alternata were not explicitly found for Mepanipyrim in the provided search results. The EC50 for Venturia inaequalis is for the anilinopyrimidine class, as specific data for Mepanipyrim was not available in the search results.

In Vivo Fungicidal Activity

Mepanipyrim demonstrates both preventive and curative properties, making it a versatile tool in disease management programs.

-

Preventive Activity: Mepanipyrim is effective when applied before fungal infection occurs, forming a protective barrier.[6]

-

Curative Activity: It can also inhibit the growth of the fungus within a short period after infection has occurred, typically within 48-72 hours for apple scab.[1]

-

Translaminar Activity: Mepanipyrim has the ability to move from the upper surface of a leaf to the lower surface, providing protection to untreated plant surfaces.[7][8][9] It is not considered a fully systemic fungicide, meaning it does not move throughout the entire plant's vascular system.[9][10][11]

Mode of Action

The fungicidal activity of Mepanipyrim is primarily attributed to its interference with two key physiological processes in fungi: methionine biosynthesis and the secretion of cell-wall degrading enzymes.

Inhibition of Methionine Biosynthesis

Biochemical studies have indicated that anilinopyrimidine fungicides, including Mepanipyrim, inhibit the biosynthesis of methionine.[2][12] This inhibition can be reversed by the external application of methionine or its precursor, homocysteine.[12] While the precise enzymatic target has been a subject of investigation, evidence suggests that cystathionine (B15957) β-lyase may be a key enzyme in the pathway that is affected.[2][13] However, some studies have shown only minor inhibition of this enzyme at high concentrations of anilinopyrimidines, indicating the exact mechanism may be more complex or involve other targets.[12]

Caption: Proposed inhibition of the methionine biosynthesis pathway by Mepanipyrim.

Inhibition of Enzyme Secretion

Mepanipyrim has been shown to inhibit the secretion of hydrolytic enzymes by fungal pathogens. These enzymes, such as pectinase, are crucial for the degradation of the plant cell wall, allowing the fungus to penetrate and colonize host tissues. By inhibiting their secretion, Mepanipyrim effectively hinders the infection process.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC50 value of a fungicide.

-

Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.

-

Fungicide Dilution: Prepare a stock solution of Mepanipyrim in a suitable solvent (e.g., DMSO). Create a dilution series of the fungicide to achieve the desired final concentrations in the agar.

-

Plate Preparation: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control set of plates with no fungicide should also be prepared.

-

Inoculation: From a young, actively growing culture of the target fungus, cut mycelial plugs (typically 5 mm in diameter) from the edge of the colony. Place one plug in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates has reached a significant portion of the plate diameter.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other suitable statistical methods to determine the EC50 value.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Venturia inaequalis Response to Common Fungicides in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spatial and Temporal Aspects of Fungicide Resistance in Venturia inaequalis (Apple Scab) Populations in Northern Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mepanipyrim (Ref: KUF 6201) [sitem.herts.ac.uk]

- 7. Effects of physical properties on the translaminar activity of fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. syngentaornamentals.co.uk [syngentaornamentals.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Mepanipyrim: A Technical Guide to its Function as an Anilinopyrimidine Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepanipyrim is a prominent member of the anilinopyrimidine class of fungicides, widely utilized for the control of various phytopathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. Its efficacy stems from a dual mechanism of action that distinguishes it from many other fungicides. This technical guide provides an in-depth exploration of mepanipyrim's core functionalities, including its impact on fungal methionine biosynthesis and the inhibition of extracellular enzyme secretion. Furthermore, this document details common resistance mechanisms observed in fungal populations and provides comprehensive protocols for key experimental assays used to evaluate its antifungal properties. Quantitative data on its efficacy are presented for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Anilinopyrimidine fungicides, including mepanipyrim, cyprodinil, and pyrimethanil, represent a significant class of agricultural fungicides.[1][2] They exhibit protective and some curative properties with a site-specific mode of action.[1] Mepanipyrim is particularly effective against a broad spectrum of ascomycete pathogens.[3] This guide will focus on the technical aspects of mepanipyrim's fungicidal action, providing researchers with a comprehensive resource for further investigation and development.

Mechanism of Action

The fungicidal activity of mepanipyrim is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the inhibition of methionine biosynthesis and the interference with the secretion of fungal hydrolytic enzymes.

Inhibition of Methionine Biosynthesis

A primary proposed mode of action for anilinopyrimidine fungicides is the disruption of methionine biosynthesis.[1][4] Methionine is an essential amino acid crucial for protein synthesis and various cellular processes. The specific target within this pathway has been a subject of investigation, with early studies suggesting the inhibition of cystathionine (B15957) β-lyase (CBL). However, subsequent research has shown that anilinopyrimidines, including mepanipyrim, only slightly inhibit CBL activity in B. cinerea extracts, suggesting the primary target may lie elsewhere in the pathway or that the effect is indirect.[5] The Fungicide Resistance Action Committee (FRAC) has proposed the cgs gene, encoding for cystathionine γ-synthase, as a potential target.[2]

Inhibition of Hydrolytic Enzyme Secretion

Mepanipyrim significantly inhibits the secretion of extracellular hydrolytic enzymes by fungal pathogens.[1][4] These enzymes, such as pectinases, cellulases, and proteases, are crucial for the degradation of plant tissues, facilitating fungal invasion and colonization. By preventing the secretion of these virulence factors, mepanipyrim effectively hinders the pathogen's ability to infect the host plant. This mode of action is considered a key contributor to its protective efficacy.

Fungal Resistance to Mepanipyrim

The development of resistance to anilinopyrimidine fungicides is a growing concern. In B. cinerea, several resistance phenotypes have been identified. One of the primary mechanisms of resistance, particularly multidrug resistance (MDR), involves the overexpression of ATP-binding cassette (ABC) transporters.[6][7] These membrane proteins function as efflux pumps, actively removing the fungicide from the fungal cell, thereby reducing its intracellular concentration to sub-lethal levels.[8][9] Upregulation of genes encoding these transporters, such as BcatrB, BcatrD, and BcatrK in B. cinerea, has been linked to reduced sensitivity to multiple fungicides, including anilinopyrimidines.[7]

Quantitative Data on Mepanipyrim Efficacy

The efficacy of mepanipyrim is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC₅₀) or the inhibitory concentration affecting 50% of a target process (IC₅₀). These values can vary depending on the fungal species, isolate, and the specific assay conditions.

| Fungal Species | Isolate Type | Assay | EC₅₀ / IC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | Sensitive | Mycelial Growth | < 1.0 | [10] |

| Botrytis cinerea | Resistant | Mycelial Growth | > 1.0 | [10] |

| Sclerotinia sclerotiorum | Sensitive | Mycelial Growth | 0.411 - 0.610 | |

| Sclerotinia sclerotiorum | Resistant Mutant | Mycelial Growth | 7.247 - 24.718 | [11] |

| Botrytis cinerea | - | Mycelial Growth | 5.0 (for Pyrimethanil) | |

| Botrytis cinerea | Resistant | Mycelial Growth | 2.9 - 4.84 (for Cyprodinil) | [12] |

Detailed Experimental Protocols

The following protocols are foundational for assessing the in vitro antifungal activity of mepanipyrim.

Spore Germination and Germ Tube Elongation Assay

This assay evaluates the effect of mepanipyrim on the initial stages of fungal development.

Materials:

-

Botrytis cinerea culture (10-14 days old, grown on Potato Dextrose Agar (B569324) - PDA)

-

Sterile distilled water

-

Hemocytometer

-

Microtiter plates or glass slides

-

Mepanipyrim stock solution (in DMSO)

-

Sabouraud Dextrose Broth (SDB) or other suitable germination medium

-

Lactophenol cotton blue stain

-

Microscope

Procedure:

-

Spore Suspension Preparation: Gently scrape the surface of the B. cinerea culture with a sterile loop to dislodge conidia. Suspend the conidia in sterile water and filter through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.[13]

-

Assay Setup: In the wells of a microtiter plate or on glass slides, mix 10 µL of the spore suspension with 10 µL of various concentrations of mepanipyrim solution.[14] A control containing DMSO without mepanipyrim should be included.

-

Incubation: Incubate the plates or slides in a humid chamber at 20-25°C for 6-18 hours.[14]

-

Staining and Observation: After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.[14] Observe at least 100 spores per replicate under a microscope.

-

Data Analysis:

-

Germination: A spore is considered germinated if the germ tube is at least half the diameter of the spore.[14] Calculate the percentage of germination for each treatment.

-

Germ Tube Elongation: Measure the length of the germ tubes for a subset of germinated spores using an ocular micrometer.

-

Mycelial Growth Inhibition Assay (Poison Agar)

This method assesses the effect of mepanipyrim on the vegetative growth of the fungus.

Materials:

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)[10]

-

Mepanipyrim stock solution (in DMSO)

-

Sterile petri dishes (9 cm)

-

Cork borer (5-7 mm diameter)

Procedure:

-

Media Preparation: Prepare molten PDA or FGA and cool to 50-55°C. Add appropriate volumes of mepanipyrim stock solution to achieve the desired final concentrations. Pour the amended media into sterile petri dishes. A control with DMSO only should be prepared.

-

Inoculation: From the growing edge of an actively growing B. cinerea culture, take a mycelial plug using a sterile cork borer.[13] Place the plug, mycelium-side down, in the center of each agar plate.

-